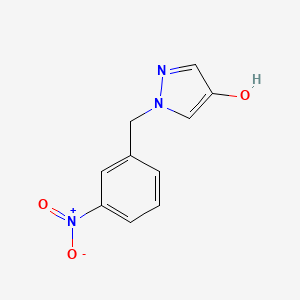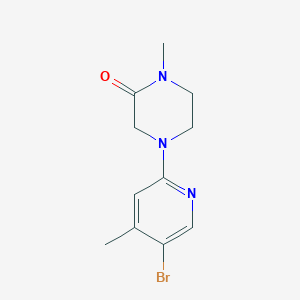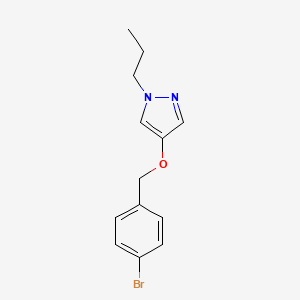
1-(3-Nitrobenzyl)-1H-pyrazol-4-ol
Overview
Description
3-Nitrobenzyl alcohol is an organic compound with the formula C7H7NO3. In mass spectrometry, this compound is often abbreviated as “3-NBA” or “m-NBA”. It has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .
Molecular Structure Analysis
The molecular formula of 3-Nitrobenzyl alcohol is C7H7NO3. The molecular weight is 153.14 g/mol . The IUPAC name is (3-nitrophenyl)methanol .
Scientific Research Applications
Synthesis of Complex Chemical Structures : The compound 1-(3-Nitrobenzyl)-1H-pyrazol-4-ol plays a role in the synthesis of complex chemical structures. For example, it's involved in the synthesis of 5H-pyrazolo[5,1-c][1,4]benzodiazepine, a tricyclic system with potential applications in medicinal chemistry (Cecchi & Filacchioni, 1983).
Characterization of Novel Compounds : This chemical is used in the synthesis and characterization of new compounds with potential applications in various fields. For example, its derivatives have been utilized in synthesizing Schiff bases with azo groups, which are characterized using spectroscopic methods. These compounds have potential applications in dye and pharmaceutical industries (Özkınalı et al., 2018).
Study of Molecular Structures : It's also used in studying the molecular structure and properties of compounds. For instance, the pyrazole compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been synthesized and characterized using various methods. Such studies are crucial for understanding the physical and chemical properties of novel compounds (Evecen et al., 2016).
Exploration of Chemical Reactions : This compound is instrumental in exploring various chemical reactions. It's used in the study of hydrogen-bonded chains and sheets in related chemical structures, which is important for understanding intermolecular interactions (Portilla et al., 2007).
Development of Photolabile Protecting Groups : The 2-nitrobenzyl moiety, a related structure, is used as a photolabile protecting group. This application is significant in synthetic chemistry for protecting sensitive functional groups during chemical reactions (Wendell & Boyd, 2015).
Safety and Hazards
Future Directions
Light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) has been reported as a photoclick reaction via primary amines as a direct click handle, to rapid and modular functionalization of diverse small molecules and native biomolecules . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazoles, have been found to interact with various biological and pharmacological targets due to their specificity, reliability, and biocompatibility .
Mode of Action
It’s known that benzyl cations, which could be formed from this compound, are highly reactive intermediates in various chemical reactions . They typically react via an SN2 pathway for primary benzylic halides, and an SN1 pathway for secondary and tertiary benzylic halides .
Biochemical Pathways
Similar compounds, such as 1,2,3-triazoles, have been found to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Pharmacokinetics
Similar compounds, such as 1,2,3-triazoles, have been found to have immense chemical reliability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .
Action Environment
It’s known that the reactivity of benzyl cations, which could be formed from this compound, can be influenced by factors such as the presence of acid and halide ions .
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-10-5-11-12(7-10)6-8-2-1-3-9(4-8)13(15)16/h1-5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWVCGUOUHKPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)
![N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1411911.png)






amine](/img/structure/B1411925.png)


